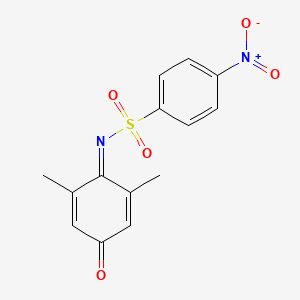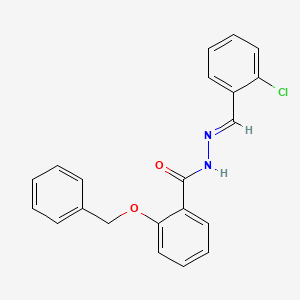
2,4-dichloro-N-(2-isopropoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including those similar to 2,4-dichloro-N-(2-isopropoxyphenyl)benzamide, typically involves strategic functionalization of the benzamide moiety with various substituents. Studies have demonstrated the synthesis of related compounds through methods such as refluxing specific precursors with thionyl chloride in dry toluene, followed by treatment with carboxylic acids in the presence of triethylamine to yield the desired benzamide derivatives (Saeed et al., 2010).
Molecular Structure Analysis
The molecular structure of benzamide compounds is often analyzed using X-ray crystallography, which provides detailed information on the crystalline structure and molecular geometry. For example, a related compound's crystal structure was elucidated, showing how the dihedral angles between aromatic rings and the orientation of nitro groups significantly impact the molecule's overall structure and properties (Saeed et al., 2010).
Chemical Reactions and Properties
Benzamide derivatives engage in various chemical reactions, reflecting their reactive nature. The functional groups present in these molecules, such as nitro, chloro, and methoxy groups, play crucial roles in their reactivity, allowing for further chemical modifications and applications. The synthesis processes often involve nucleophilic substitution reactions, highlighting the chemical versatility of the benzamide scaffold.
Physical Properties Analysis
The physical properties of benzamide derivatives, including solubility, melting points, and crystallinity, are influenced by their molecular structure. The presence of substituents such as dichloro and isopropoxyphenyl groups affects these properties significantly. For instance, modifications in the benzamide structure can enhance solubility in various organic solvents, facilitating their use in diverse chemical applications (Liaw et al., 2002).
Scientific Research Applications
Synthesis and Chemical Properties
Chemoselective Synthesis : Research highlights the chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates, resulting in compounds of biological interest, including those structurally similar to 2,4-dichloro-N-(2-isopropoxyphenyl)benzamide. These compounds have been identified by simple chemical tests and characterized by analytical and spectral data, indicating their potential for further chemical and biological applications (Singh et al., 2017).
Antimicrobial Properties : Acylthiourea derivatives, akin to this compound, have been synthesized and shown significant antimicrobial activity, particularly against strains known for biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus. This underscores the potential of these compounds for developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Applications in Materials Science
Polymer Synthesis : The synthesis of polyamides with flexible main-chain ether linkages derived from compounds structurally related to this compound demonstrates their applicability in creating new materials. These polymers exhibit noncrystalline structures, high solubility in polar solvents, and form transparent, flexible, and tough films, indicating their potential for various industrial applications (Hsiao et al., 2000).
Molecular Docking and Biological Activity
Anticancer Activity : Compounds structurally similar to this compound have been synthesized and evaluated for their in vitro anticancer activity, demonstrating significant activity against tumor cell lines. This suggests the potential of these compounds in anticancer drug development (Salahuddin et al., 2014).
Mechanism of Action
properties
IUPAC Name |
2,4-dichloro-N-(2-propan-2-yloxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-10(2)21-15-6-4-3-5-14(15)19-16(20)12-8-7-11(17)9-13(12)18/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIASZROEOGZVOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methyl-1,3-dioxolan-2-yl)-N'-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5506130.png)


![2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5506151.png)

![2-(2-phenyl-1,3-thiazol-4-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5506167.png)
![2-methyl-4-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)nicotinamide dihydrochloride](/img/structure/B5506178.png)
![1-[(2-methylphenoxy)acetyl]-1H-benzimidazole](/img/structure/B5506185.png)


![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5506203.png)
![[2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)](/img/structure/B5506206.png)

![3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5506222.png)